molecular formula C11H16ClNO3 B160897 1-(7-methoxy-1,3-benzodioxol-5-yl)propan-2-ylazanium;chloride CAS No. 60676-84-8

1-(7-methoxy-1,3-benzodioxol-5-yl)propan-2-ylazanium;chloride

Cat. No.: B160897
CAS No.: 60676-84-8
M. Wt: 245.70 g/mol
InChI Key: HULCPMREEFWFRE-UHFFFAOYSA-N
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Description

MMDA (hydrochloride), also known as 3-methoxy-4,5-methylenedioxyamphetamine hydrochloride, is a psychedelic and entactogen compound belonging to the amphetamine class. It is an analogue of lophophine, MDA, and MDMA. This compound was first described by Alexander Shulgin in his book “PiHKAL” (Phenethylamines I Have Known And Loved). MMDA (hydrochloride) is known for its psychoactive effects, which include euphoria, enhanced empathy, and visual hallucinations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MMDA (hydrochloride) typically involves the following steps:

    Formation of the Benzodioxole Ring: The initial step involves the formation of the benzodioxole ring structure. This can be achieved by reacting catechol with methylene chloride in the presence of a base such as potassium carbonate.

    Methoxylation: The next step involves the introduction of a methoxy group at the 3-position of the benzodioxole ring. This is typically done using methyl iodide and a strong base like sodium hydride.

    Amidation: The final step involves the formation of the amphetamine backbone. This is achieved by reacting the methoxylated benzodioxole with nitroethane in the presence of a reducing agent such as lithium aluminum hydride, followed by hydrolysis and reduction to yield MMDA (hydrochloride).

Industrial Production Methods

Industrial production of MMDA (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: MMDA (hydrochloride) can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert MMDA (hydrochloride) to its corresponding amine derivatives using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where reagents like hydrobromic acid can replace the methoxy group with a bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrobromic acid in acetic acid.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

MMDA (hydrochloride) has been studied for various scientific research applications:

Mechanism of Action

MMDA (hydrochloride) exerts its effects primarily through its action on the serotonin system. It acts as a serotonin releasing agent and a 5-HT2A receptor agonist. By increasing the release of serotonin and stimulating 5-HT2A receptors, MMDA (hydrochloride) induces its characteristic psychedelic and empathogenic effects. The compound does not significantly affect dopamine release, which distinguishes it from other amphetamines .

Comparison with Similar Compounds

Similar Compounds

    MDA (3,4-methylenedioxyamphetamine): Similar in structure but lacks the methoxy group at the 3-position.

    MDMA (3,4-methylenedioxymethamphetamine): Similar in structure but has an additional methyl group on the nitrogen atom.

    Lophophine (3-methoxy-4,5-methylenedioxyphenethylamine): Similar in structure but lacks the amphetamine backbone.

Uniqueness

MMDA (hydrochloride) is unique due to its specific substitution pattern, which confers distinct pharmacological properties. Unlike MDA and MDMA, MMDA (hydrochloride) has a methoxy group at the 3-position, which influences its interaction with serotonin receptors and its overall psychoactive profile .

If you have any more questions or need further details, feel free to ask!

Properties

CAS No.

60676-84-8

Molecular Formula

C11H16ClNO3

Molecular Weight

245.70 g/mol

IUPAC Name

1-(7-methoxy-1,3-benzodioxol-5-yl)propan-2-amine;hydrochloride

InChI

InChI=1S/C11H15NO3.ClH/c1-7(12)3-8-4-9(13-2)11-10(5-8)14-6-15-11;/h4-5,7H,3,6,12H2,1-2H3;1H

InChI Key

HULCPMREEFWFRE-UHFFFAOYSA-N

SMILES

CC(CC1=CC2=C(C(=C1)OC)OCO2)[NH3+].[Cl-]

Canonical SMILES

CC(CC1=CC2=C(C(=C1)OC)OCO2)N.Cl

60676-84-8

Related CAS

13674-05-0 (Parent)

Synonyms

3-MeO MDA; 3-methoxy MDA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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